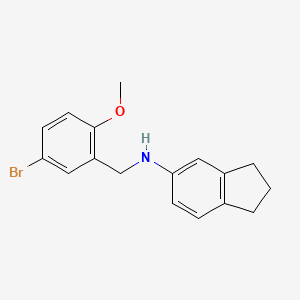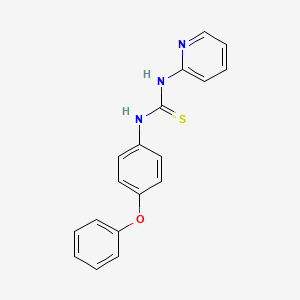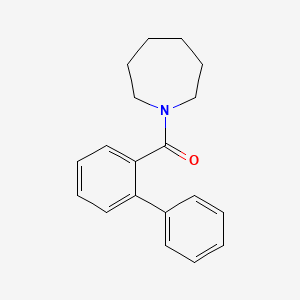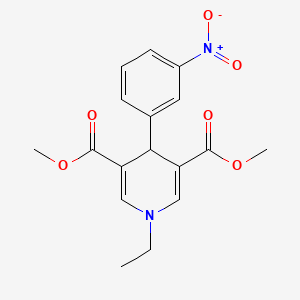
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one, also known as Dicoumarol, is a natural compound derived from coumarin. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one inhibits vitamin K epoxide reductase by binding to its active site and preventing the conversion of vitamin K epoxide to vitamin K. This results in a decrease in the levels of vitamin K-dependent clotting factors, which leads to an anticoagulant effect.
Biochemical and Physiological Effects:
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been shown to have anticoagulant, anti-inflammatory, and antioxidant effects. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a potent inhibitor of vitamin K epoxide reductase and can be used to study the role of vitamin K in blood coagulation. However, it has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when working with 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in the lab.
Orientations Futures
There are several future directions for research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. One potential area of research is the development of new anticoagulant drugs based on the structure of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one. Another area of research is the study of the anti-inflammatory and antioxidant effects of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one in various disease models. Additionally, the potential use of 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one as a chemotherapeutic agent for cancer treatment warrants further investigation.
Conclusion:
In conclusion, 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a natural compound derived from coumarin that has unique properties and potential applications in scientific research. It is a potent inhibitor of vitamin K epoxide reductase and has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs. Further research on 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is needed to fully understand its potential applications in various disease models.
Méthodes De Synthèse
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be synthesized from coumarin through a series of chemical reactions. The first step involves the conversion of coumarin to 7-hydroxycoumarin, which is then converted to 7-hydroxy-4-methylcoumarin. The final step involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl acetoacetate to form 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one.
Applications De Recherche Scientifique
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of vitamin K epoxide reductase, which is an essential enzyme involved in the blood coagulation process. 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has been used to study the role of vitamin K in blood coagulation and to develop anticoagulant drugs.
Propriétés
IUPAC Name |
4,8-dimethyl-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-6-13(16)18-14-10(3)12(5-4-11(8)14)17-7-9(2)15/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYSKLDCHZYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5855987.png)


![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)